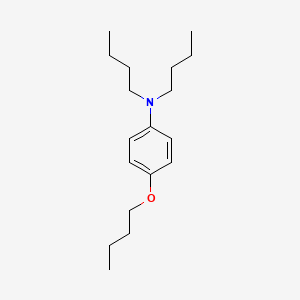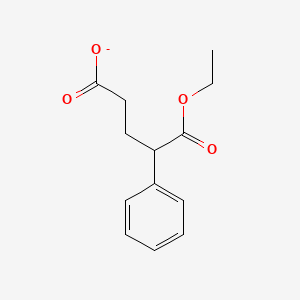![molecular formula C10H20O4 B14283388 2-{2-[(Oxan-2-yl)oxy]ethyl}propane-1,3-diol CAS No. 140156-36-1](/img/structure/B14283388.png)
2-{2-[(Oxan-2-yl)oxy]ethyl}propane-1,3-diol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-{2-[(Oxan-2-yl)oxy]ethyl}propane-1,3-diol is an organic compound with the molecular formula C10H20O4 It is characterized by the presence of an oxane (tetrahydropyran) ring and a propane-1,3-diol backbone
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-{2-[(Oxan-2-yl)oxy]ethyl}propane-1,3-diol typically involves the reaction of oxane derivatives with propane-1,3-diol. One common method includes the use of tetrahydropyran-2-ol, which reacts with 2-bromoethanol under basic conditions to form the desired product. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, and the reaction mixture is heated to facilitate the formation of the ether linkage.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as distillation and recrystallization are employed to obtain the compound in its pure form.
Analyse Des Réactions Chimiques
Types of Reactions
2-{2-[(Oxan-2-yl)oxy]ethyl}propane-1,3-diol can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form carbonyl compounds.
Reduction: The compound can be reduced to form alcohols or other reduced derivatives.
Substitution: The ether linkage can be cleaved and substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride (NaH) and alkyl halides.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield aldehydes or ketones, while reduction can produce primary or secondary alcohols.
Applications De Recherche Scientifique
2-{2-[(Oxan-2-yl)oxy]ethyl}propane-1,3-diol has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: The compound can be used in the study of enzyme-catalyzed reactions and as a substrate in biochemical assays.
Industry: The compound is used in the production of polymers, resins, and other industrial materials.
Mécanisme D'action
The mechanism of action of 2-{2-[(Oxan-2-yl)oxy]ethyl}propane-1,3-diol involves its interaction with specific molecular targets and pathways. The compound can act as a substrate for enzymes, leading to the formation of various metabolites. It may also interact with cellular receptors and influence signaling pathways, thereby exerting its biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
1,3-Propanediol: A simple diol with similar hydroxyl groups but lacking the oxane ring.
Tetrahydropyran-2-ol: Contains the oxane ring but lacks the propane-1,3-diol backbone.
Ethylene glycol: A diol with a simpler structure and different chemical properties.
Uniqueness
2-{2-[(Oxan-2-yl)oxy]ethyl}propane-1,3-diol is unique due to the combination of the oxane ring and the propane-1,3-diol backbone This structure imparts specific chemical and physical properties that differentiate it from other similar compounds
Propriétés
Numéro CAS |
140156-36-1 |
|---|---|
Formule moléculaire |
C10H20O4 |
Poids moléculaire |
204.26 g/mol |
Nom IUPAC |
2-[2-(oxan-2-yloxy)ethyl]propane-1,3-diol |
InChI |
InChI=1S/C10H20O4/c11-7-9(8-12)4-6-14-10-3-1-2-5-13-10/h9-12H,1-8H2 |
Clé InChI |
ORNUYWPPAPSOBT-UHFFFAOYSA-N |
SMILES canonique |
C1CCOC(C1)OCCC(CO)CO |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




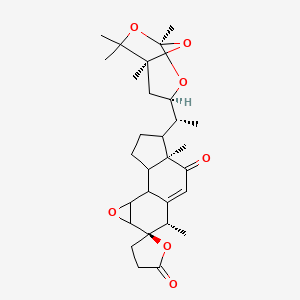

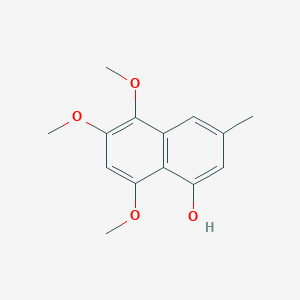
![1-Hydroxy-3,4-dihydrobenzo[h]quinolin-2(1H)-one](/img/structure/B14283325.png)

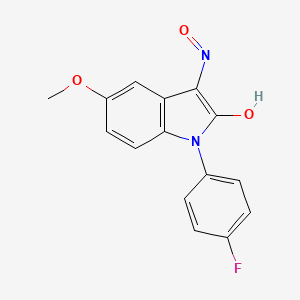
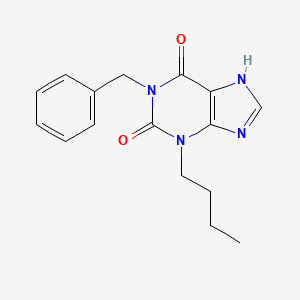

![2,2'-(1,4-Phenylene)bis[5,7-di(propan-2-yl)-1,3-benzoxazole]](/img/structure/B14283357.png)

